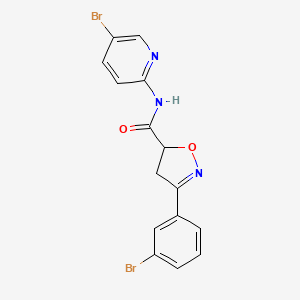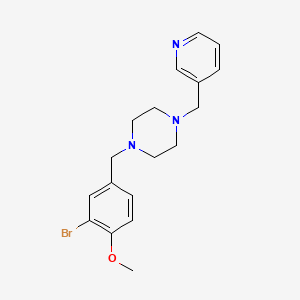![molecular formula C13H14N4O2 B10893386 1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)
1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and a benzoyl amino group.
Preparation Methods
The synthesis of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the methyl group: Methylation of the pyrazole ring is done using methyl iodide in the presence of a base.
Attachment of the benzoyl amino group: This step involves the reaction of the methylated pyrazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, which may reduce the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines can replace the benzoyl group.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
4-[(2-Methylbenzoyl)amino]benzoic acid: This compound has a similar benzoyl amino group but differs in the core structure.
2-Methyl-4-(2-methylbenzoylamino)benzoic acid: Another similar compound with variations in the substitution pattern on the benzoyl group.
The uniqueness of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)13(19)16-10-7-15-17(2)11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,16,19) |
InChI Key |
RGHXWWWMRVEVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B10893326.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
![{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10893346.png)

![4-(2-bromophenyl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893361.png)

![7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893364.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893380.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
